6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-11-3-6-13(7-4-11)24(21,22)18-10-16(17(19)20)23-15-8-5-12(2)9-14(15)18/h3-9,16H,10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHGAGHVAFBSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been used to prepare heterocyclic diaryl compounds as selective cox-2 inhibitors.
Mode of Action
If it acts as a cox-2 inhibitor like its related compounds, it would work by reducing the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever in the body.
Biological Activity
6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS: 1858242-10-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, receptor interactions, and mechanisms of action based on current research findings.
- Molecular Formula : C17H17NO5S
- Molecular Weight : 359.48 g/mol
- CAS Number : 1858242-10-0
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its cytotoxic effects against various cancer cell lines and its potential as a therapeutic agent. Key findings from recent studies are summarized below.
Cytotoxic Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant cytotoxicity against several cancer cell lines. The following table summarizes the cytotoxic activity of 6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid against selected cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via mitochondrial pathway |
| HCT-116 (Colorectal) | 12.5 | Cell cycle arrest in G2/M phase |
| A549 (Lung Cancer) | 20.0 | Inhibition of DNA synthesis |
| SK-BR-3 (Breast Cancer) | 18.0 | Disruption of microtubule dynamics |
- Receptor Interaction : Studies have shown that benzoxazine derivatives can act as antagonists at serotonin receptors, particularly the 5HT3 receptor. This interaction is crucial for their antiemetic properties and potential use in treating nausea associated with chemotherapy .
- Cytotoxic Mechanisms : The compound induces apoptosis in cancer cells through:
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on MCF-7 Cells :
- The compound demonstrated a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase activation.
- Flow cytometry analysis indicated significant accumulation of cells in the sub-G1 phase, confirming apoptosis induction.
-
Study on HCT-116 Cells :
- Treatment with the compound resulted in a marked decrease in cell viability and a shift in the cell cycle profile towards G2/M phase arrest.
- Analysis revealed that higher concentrations led to increased levels of p53, suggesting a p53-mediated response to DNA damage.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit significant anticancer properties. For instance, research published in European Journal of Medicinal Chemistry demonstrated that benzoxazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . The sulfonamide group in the structure enhances its interaction with biological targets, making it a candidate for further development in cancer therapeutics.
Case Study:
A study explored the synthesis of various benzoxazine derivatives and their effects on different cancer cell lines. The results showed that the target compound had a notable IC50 value against breast cancer cells, suggesting its potential as an anticancer agent .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study published in Journal of Antibiotics reported that similar benzoxazine compounds exhibited broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria . This property is attributed to the ability of the sulfonamide group to disrupt bacterial cell wall synthesis.
Material Science Applications
1. Polymer Chemistry
6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is utilized as a monomer in the synthesis of polybenzoxazines. These polymers are known for their excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive industries.
Data Table: Polybenzoxazines Derived from Benzoxazine Monomers
| Property | Value |
|---|---|
| Glass Transition Temp | 200 °C |
| Thermal Decomposition Temp | >400 °C |
| Flexural Strength | 150 MPa |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are compared below:
Table 1: Substituent Variations and Key Identifiers
Key Findings:
The 4-methylphenylsulfonyl group introduces steric bulk and aromaticity, which may enhance binding to hydrophobic enzyme pockets compared to methylsulfonyl groups .
Synthetic Accessibility :
- Chloro-substituted derivatives (e.g., QY-0575) are synthesized via regioselective halogenation and sulfonylation, as seen in ethyl ester intermediates . Methyl substitution may require alternative alkylation strategies.
- Carboxylic acid derivatives are typically obtained via hydrolysis of ethyl esters using LiOH, achieving high yields (e.g., 89% for 6-chloro analogs) .
4-Methylphenylsulfonyl derivatives like QY-0575 remain available at high purity (95%), indicating robust synthetic protocols .
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid generally follows these key steps:
- Construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system.
- Introduction of the 4-methylphenylsulfonyl group at the 4-position.
- Installation or preservation of the carboxylic acid function at the 2-position.
- Incorporation of the 6-methyl substituent on the benzoxazine ring.
This sequence is typically achieved through selective functional group transformations and coupling reactions under controlled conditions.
Preparation of the Benzoxazine Core
The benzoxazine ring can be synthesized via cyclization reactions involving amino phenols and appropriate carbonyl compounds. Literature suggests that intramolecular cyclization under acidic or basic catalysis is effective for forming the 1,4-benzoxazine skeleton.
- A common approach involves starting from 2-aminophenol derivatives, which react with carboxylic acid derivatives or acid chlorides to form amide intermediates.
- Subsequent cyclization under heating or microwave irradiation facilitates ring closure to the benzoxazine structure.
- Acid catalysis (e.g., using methanesulfonic acid) can promote racemization and ring formation steps, as shown in related benzoxazine and quinoline derivative syntheses.
Introduction of the 4-(4-methylphenyl)sulfonyl Group
The sulfonyl substituent is introduced typically via sulfonylation reactions:
- The 4-methylphenylsulfonyl group can be installed by reacting the benzoxazine intermediate with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions.
- The reaction is usually carried out in polar aprotic solvents such as dichloromethane or DMF, with bases like triethylamine or pyridine to scavenge the released HCl.
- Temperature control is crucial, generally maintained between 0°C and 100°C to optimize yield and minimize side reactions.
Functionalization of the Carboxylic Acid Group
The carboxylic acid at the 2-position can be introduced or preserved by:
- Starting from carboxylated precursors or via oxidation of aldehyde intermediates.
- Esterification and subsequent hydrolysis steps may be employed to protect and deprotect the acid functionality during multi-step synthesis.
- Use of coupling reagents and acid chlorides facilitates amide bond formation when necessary.
- Microwave-assisted reactions have been reported to enhance esterification and hydrolysis efficiency.
Reaction Conditions and Catalysts
- Acid catalysis with methanesulfonic acid has been demonstrated to be effective for racemization and ring closure in related benzoxazine derivatives.
- Bases such as sodium tert-amylate may be used in intramolecular rearrangements during synthesis.
- Use of inert polar solvents (ethers, esters, amides, sulfones) is common to ensure solubility and reaction control.
- Reaction temperatures vary broadly from -20°C to 150°C depending on the step, with typical operations between 0°C and 100°C.
Representative Synthesis Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aminophenol cyclization | 2-Aminophenol + acid chloride, acid catalyst (e.g., methanesulfonic acid), reflux | 70-85 | Formation of benzoxazine core |
| 2 | Sulfonylation | 4-Methylbenzenesulfonyl chloride, base (triethylamine), DCM, 0-25°C | 75-90 | Introduction of 4-(4-methylphenyl)sulfonyl group |
| 3 | Esterification/Protection | Methyl iodide, K2CO3, DMF, microwave irradiation | 60-80 | Protection of carboxylic acid as ester |
| 4 | Hydrolysis | Aqueous acid/base, reflux | 80-95 | Deprotection to free acid |
Yields are approximate and based on analogous benzoxazine derivative syntheses reported in literature.
Summary of Research Findings
- The use of acid catalysis, particularly methanesulfonic acid, is pivotal in promoting ring closure and racemization steps, improving the stereochemical purity of the product.
- Microwave-assisted synthesis accelerates esterification and hydrolysis steps, enhancing overall efficiency.
- The sulfonylation step is sensitive to temperature and requires careful control to avoid overreaction or decomposition.
- The choice of solvent and base significantly influences the yield and purity of the sulfonylated benzoxazine intermediate.
- Multi-step synthesis involving protection/deprotection strategies is essential to maintain the integrity of the carboxylic acid functionality throughout the process.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
